6-chloro-2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole

benzimidazole screening library N-alkoxy

6-Chloro-2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole (CAS 338978-94-2) is a synthetic, trisubstituted benzimidazole derivative bearing chlorine atoms at the 6-position of the benzimidazole core and the para-position of the C2 phenyl ring, along with an N1-(4-methylbenzyl)oxy substituent. It is available from multiple specialty chemical suppliers at >95% purity and is supplied exclusively for research and development purposes.

Molecular Formula C21H16Cl2N2O
Molecular Weight 383.27
CAS No. 338978-94-2
Cat. No. B2419546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole
CAS338978-94-2
Molecular FormulaC21H16Cl2N2O
Molecular Weight383.27
Structural Identifiers
SMILESCC1=CC=C(C=C1)CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H16Cl2N2O/c1-14-2-4-15(5-3-14)13-26-25-20-12-18(23)10-11-19(20)24-21(25)16-6-8-17(22)9-7-16/h2-12H,13H2,1H3
InChIKeyMFABOTSWBVBGSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole (CAS 338978-94-2): Research-Grade Procurement Baseline


6-Chloro-2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole (CAS 338978-94-2) is a synthetic, trisubstituted benzimidazole derivative bearing chlorine atoms at the 6-position of the benzimidazole core and the para-position of the C2 phenyl ring, along with an N1-(4-methylbenzyl)oxy substituent . It is available from multiple specialty chemical suppliers at >95% purity and is supplied exclusively for research and development purposes . The compound exhibits high lipophilicity (predicted LogP ~5.5–6.5), low aqueous solubility, and a molecular weight of 383.3 g/mol, features that distinguish it from the simpler, more polar benzimidazole pharmacophores commonly found in the anthelmintic and proton-pump inhibitor classes .

Why In-Class Substitution Fails for 6-Chloro-2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole


This compound is not a generic benzimidazole but a member of a specialized N1-alkoxy-2-arylbenzimidazole subclass in which the N1-oxygen substituent serves as a tunable vector for modulating lipophilicity, metabolic stability, and target engagement [1]. Generic substitution with an N-unsubstituted benzimidazole (e.g., 6-chloro-2-(4-chlorophenyl)-1H-benzimidazole, CAS 69498-30-2) or a simple N-alkyl congener would eliminate the N1-alkoxy moiety altogether, fundamentally altering molecular topology, hydrogen-bond acceptor capacity, lipophilicity (ΔLogP), and—as established for related N-alkoxybenzimidazole series—antiviral selectivity [2]. Furthermore, the 6-position chlorine on the benzimidazole core provides an additional differentiation point: the 6-unsubstituted analog (CAS 338791-33-6) lacks this electron-withdrawing substituent, which is expected to alter both the electronic character of the scaffold and its oxidative metabolic profile . Substitution with the 6-nitro analog (CAS 282523-17-5) introduces a much stronger electron-withdrawing group, fundamentally changing the redox behavior of the scaffold. These structural differences preclude confident interchange without direct comparative data.

Quantitative Differentiation Evidence for 6-Chloro-2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole (CAS 338978-94-2)


Important Data Availability Note: Published Bioactivity Data Are Not Currently Available for CAS 338978-94-2

An exhaustive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and Google Scholar identified no peer-reviewed publications, patents, or curated bioactivity database entries containing quantitative biological activity data (e.g., IC50, EC50, Ki, MIC) for CAS 338978-94-2 [1]. The compound appears exclusively in commercial supplier catalogs as part of screening compound libraries. Consequently, no direct head-to-head or cross-study quantitative comparison can be made between this compound and its closest analogs for any biological endpoint [1]. Users considering this compound for procurement should be aware that its biological activity profile remains entirely uncharacterized in the published scientific record, and any differentiation from structurally related compounds must be inferred from predicted physicochemical properties or class-level structure–activity relationships derived from analogous N-alkoxybenzimidazole series.

benzimidazole screening library N-alkoxy

Comparative Molecular Descriptors: 6-Cl Substitution Increases Molecular Weight, Lipophilicity, and Topological Polar Surface Area Relative to the 6-Unsubstituted Analog

Predicted molecular properties differentiate CAS 338978-94-2 from its closest commercially available analog, 2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole (CAS 338791-33-6), which lacks the 6-chloro substituent . The target compound has a higher molecular weight (383.3 vs. 348.8 g/mol, Δ = 34.5 g/mol), reflecting the additional chlorine atom . The 6-chloro group is also predicted to increase lipophilicity (estimated ΔLogP ~+0.6 to +0.8) and topological polar surface area (TPSA; 27.1 vs. an estimated ~22 Ų for the unsubstituted analog based on the loss of one heteroatom contribution) . These differences are expected to influence membrane permeability, plasma protein binding, and metabolic clearance if the compounds were to be compared in pharmacokinetic assays.

physicochemical properties lipophilicity drug-likeness

Comparative Analysis of the 6-Nitro Analog: Electronic and Steric Differentiation Driven by C6 Substituent Electronics

The 6-nitro analog, 2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole (CAS 282523-17-5), replaces the 6-chloro substituent with a strongly electron-withdrawing nitro group . The nitro group (Hammett σp = 0.78) exerts a substantially stronger electron-withdrawing effect than chlorine (σp = 0.23), which is expected to alter the electron density distribution across the benzimidazole core, reduce the pKa of the imidazole nitrogen, and introduce the potential for nitroreductase-mediated metabolism not applicable to the chloro derivative [1]. The molecular weight increases from 383.3 to 393.8 g/mol (Δ = +10.5 g/mol) primarily due to the replacement of Cl with NO2 . This class-level inference, while not supported by direct comparative biological data for these specific compounds, is well-established across benzimidazole and other heterocyclic series where nitro-to-chloro substitutions have been shown to profoundly alter both potency and toxicity profiles [1].

electronic effects nitro vs chloro redox potential

Class-Level SAR Inference: N1-Alkoxy vs. N-Unsubstituted Benzimidazoles in Anti-HIV-1 Activity Demonstrates the Functional Significance of the N1-Oxygen Substituent

Although no biological data are available for CAS 338978-94-2 specifically, published structure–activity relationship (SAR) studies on related N-alkoxybenzimidazoles establish that the N1-alkoxy substituent is a critical determinant of biological activity [1]. In a series of anti-HIV-1 N-alkoxy-2-alkylbenzimidazoles, the most active compounds exhibited EC50 values as low as 0.5 μM, with selectivity ratios of 10–167, while the corresponding N-unsubstituted or N-alkyl congeners showed markedly reduced or absent antiviral activity [1][2]. The N-alkoxy group alters the conformational preference of the benzimidazole scaffold and introduces an additional hydrogen-bond acceptor site, directly impacting target binding [3]. This class-level evidence indicates that CAS 338978-94-2, by virtue of its N1-(4-methylbenzyl)oxy substitution, is functionally distinct from the N-unsubstituted parent (CAS 69498-30-2) in properties relevant to target engagement, even though specific quantitative data for this compound remain unpublished.

N-alkoxybenzimidazole anti-HIV-1 structure-activity relationship

Recommended Research Application Scenarios for 6-Chloro-2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole (CAS 338978-94-2)


Antiviral Screening Library Expansion Targeting HIV-1 Reverse Transcriptase

Based on class-level SAR evidence establishing that N-alkoxybenzimidazoles exhibit anti-HIV-1 activity with EC50 values in the sub-micromolar to low micromolar range (while N-unsubstituted analogs are inactive), CAS 338978-94-2 is a rational inclusion in focused screening libraries targeting HIV-1 reverse transcriptase [1]. The 6-chloro and 4ʹ-chloro substituents may enhance binding through halogen-bond interactions with the NNRTI binding pocket, a hypothesis testable by direct comparison with the 6-unsubstituted analog (CAS 338791-33-6) and the N-unsubstituted parent (CAS 69498-30-2).

Physicochemical Property-Driven Lead Optimization with Controlled Lipophilicity

The predicted LogP of ~5.5–6.5 and TPSA of 27.1 Ų place this compound in a moderately lipophilic space suitable for oral absorption according to standard drug-likeness filters . The 6-chloro substituent provides a quantifiable lipophilicity increase (ΔLogP ~+0.6–0.8) relative to the 6-unsubstituted analog . This compound can serve as a reference point in matched molecular pair analyses to isolate the contribution of the 6-chloro substitution to permeability, metabolic stability, and off-target promiscuity.

Synthetic Chemistry Development: N1-Alkoxybenzimidazole Methodology

The N1-alkoxybenzimidazole scaffold represents a synthetic subclass with established methodology for preparation via tandem N-alkylation–cyclization–O-alkylation from 2-nitroaniline precursors or base-mediated cyclization of enamines [2]. CAS 338978-94-2 is a useful reference standard for developing and optimizing synthetic routes to this subclass, particularly for evaluating the compatibility of electron-withdrawing substituents (6-Cl) with N1-O-alkylation conditions.

Structure-Based Design of Halogenated Benzimidazole Probes

The dual chlorine substitution pattern (6-Cl on the benzimidazole core and 4ʹ-Cl on the C2 phenyl ring) makes this compound a valuable tool for studying halogen-bonding interactions in protein–ligand complexes [3]. When co-crystallized or docked with target proteins, the two chlorine atoms provide distinct anomalous scattering signals for X-ray crystallography and clear electron density features, facilitating unambiguous assignment of binding poses in structural biology studies.

Quote Request

Request a Quote for 6-chloro-2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.